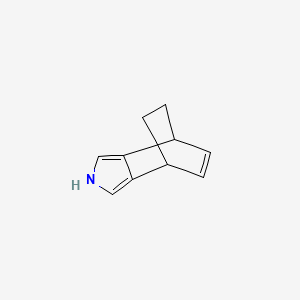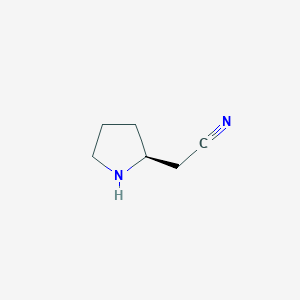
(S)-2-(Pyrrolidin-2-yl)acetonitrile
Descripción general
Descripción
“(S)-2-(Pyrrolidin-2-yl)acetonitrile” is likely a chiral organic compound, given the presence of the “(S)” notation, which refers to the stereochemistry of the molecule. The “pyrrolidin-2-yl” part suggests the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure would likely feature a pyrrolidine ring attached to an acetonitrile group. The “(S)” notation suggests that the compound has a chiral center, likely at the carbon atom connecting the pyrrolidine ring and the acetonitrile group .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the specific conditions and reagents used. Pyrrolidine derivatives are known to participate in various chemical reactions, including those involving their nitrogen atom or any functional groups attached to the ring .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound .Aplicaciones Científicas De Investigación
Versatility in Drug Discovery
Pyrrolidine, a core structure within (S)-2-(Pyrrolidin-2-yl)acetonitrile, plays a significant role in medicinal chemistry. It's a five-membered nitrogen heterocycle often integrated into compounds for treating human diseases. Its sp3-hybridization allows for efficient pharmacophore space exploration. Additionally, the pyrrolidine ring contributes to stereochemistry and 3D molecule coverage, influencing the biological activity of compounds. Various derivatives, such as pyrrolizines and prolinol, have been investigated for their target selectivity and biological profiles. The review by Li Petri et al. delves into the bioactive molecules characterized by the pyrrolidine ring, emphasizing the influence of steric factors and structure–activity relationships on biological activity. It also highlights the importance of stereoisomers and spatial orientation of substituents in drug design, showcasing the potential of pyrrolidine derivatives in creating novel compounds with diverse biological profiles (Li Petri et al., 2021).
Analytical Chemistry Applications
In the realm of analytical chemistry, this compound's core structure influences the behavior of compounds in chromatographic processes. Subirats et al. reviewed how variations in organic solvent composition in RP-HPLC mobile phases, such as acetonitrile, affect the pH and pKa of analytes, crucial for predicting analyte chromatographic retention. This study provides a model for accurately predicting mobile phase pH for various buffers in acetonitrile-water and methanol-water mixtures, offering valuable insights for optimizing analytical methods (Subirats et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-4-3-6-2-1-5-8-6/h6,8H,1-3,5H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOZNMLVJHQCAB-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




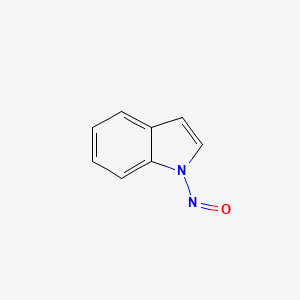
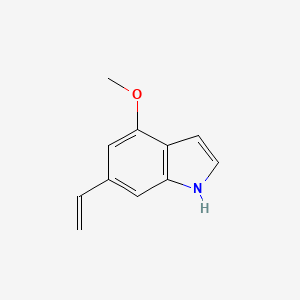
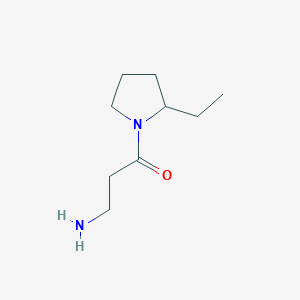

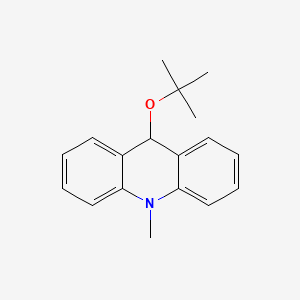
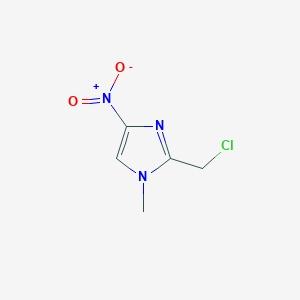
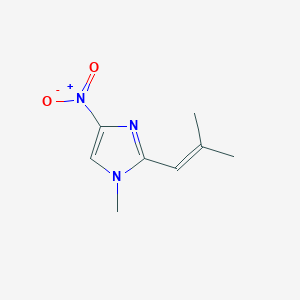
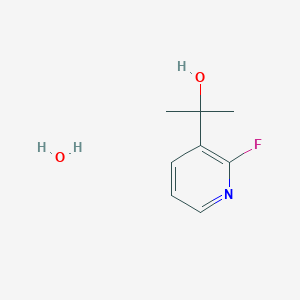
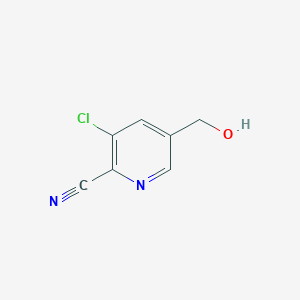
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-](/img/structure/B3346413.png)
![1-[(3,5-Dimethoxyphenyl)methyl]piperazine](/img/structure/B3346418.png)
